Cas no 2580233-45-8 (Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate)

Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate is a heterocyclic organic compound featuring both amino and ester functional groups on a partially saturated quinoline scaffold. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The presence of the 8-amino group enhances reactivity for further functionalization, while the ester moiety allows for facile derivatization or hydrolysis. Its rigid yet modifiable framework is advantageous in medicinal chemistry for designing ligands with targeted binding properties. The compound is typically handled under controlled conditions due to its sensitivity, ensuring optimal purity for research applications.
Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate structure
2580233-45-8 structure
Product name:Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate
CAS No:2580233-45-8
MF:C11H14N2O2
Molecular Weight:206.241062641144
CID:5661133
PubChem ID:165886368

Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate
    • EN300-27718865
    • 2580233-45-8
    • Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate
    • インチ: 1S/C11H14N2O2/c1-15-11(14)8-5-7-3-2-4-9(12)10(7)13-6-8/h2-4,8,13H,5-6,12H2,1H3
    • InChIKey: HTXUIMPBUXCSPS-UHFFFAOYSA-N
    • SMILES: O(C)C(C1CNC2C(=CC=CC=2C1)N)=O

計算された属性

  • 精确分子量: 206.105527694g/mol
  • 同位素质量: 206.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 245
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.4Ų
  • XLogP3: 1.1

Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27718865-5g
methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate
2580233-45-8
5g
$2070.0 2023-09-10
Enamine
EN300-27718865-0.25g
methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate
2580233-45-8 95.0%
0.25g
$657.0 2025-03-20
Enamine
EN300-27718865-5.0g
methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate
2580233-45-8 95.0%
5.0g
$2070.0 2025-03-20
Enamine
EN300-27718865-2.5g
methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate
2580233-45-8 95.0%
2.5g
$1399.0 2025-03-20
Enamine
EN300-27718865-10.0g
methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate
2580233-45-8 95.0%
10.0g
$3069.0 2025-03-20
Enamine
EN300-27718865-1g
methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate
2580233-45-8
1g
$714.0 2023-09-10
Enamine
EN300-27718865-0.5g
methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate
2580233-45-8 95.0%
0.5g
$685.0 2025-03-20
Enamine
EN300-27718865-1.0g
methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate
2580233-45-8 95.0%
1.0g
$714.0 2025-03-20
Enamine
EN300-27718865-0.05g
methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate
2580233-45-8 95.0%
0.05g
$600.0 2025-03-20
Enamine
EN300-27718865-0.1g
methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate
2580233-45-8 95.0%
0.1g
$628.0 2025-03-20

Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate 関連文献

Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylateに関する追加情報

Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS No. 2580233-45-8): A Comprehensive Overview

Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate, identified by its CAS number 2580233-45-8, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydroquinoline class, which has garnered considerable attention due to its diverse pharmacological properties and potential applications in drug development.

The structural framework of Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate consists of a quinoline core modified with an amino group at the 8-position and a carboxylate ester at the 3-position. This unique arrangement contributes to its distinct chemical and biological characteristics, making it a valuable scaffold for designing novel therapeutic agents. The presence of the amino group enhances its reactivity and binding affinity to various biological targets, while the carboxylate ester moiety facilitates further functionalization and drug delivery applications.

In recent years, there has been growing interest in tetrahydroquinoline derivatives due to their potential as scaffolds for antitumor, antimicrobial, and anti-inflammatory agents. Studies have demonstrated that compounds within this class can interact with multiple biological pathways, leading to their therapeutic efficacy. For instance, derivatives of tetrahydroquinoline have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The amino group in Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate specifically plays a crucial role in modulating these interactions by forming hydrogen bonds or participating in salt bridges with target proteins.

One of the most compelling aspects of Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate is its versatility in drug design. The carboxylate ester group can be hydrolyzed to form a free carboxylic acid or further modified through amidation or alkylation reactions. This flexibility allows chemists to tailor the compound's properties for specific applications. For example, hydrolysis of the ester group can enhance its solubility in water-based environments, making it more suitable for oral or intravenous administration.

Recent research has also explored the use of Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate as a precursor for more complex molecules. By leveraging its reactive sites, researchers have synthesized novel analogs with enhanced pharmacological activity. These studies have highlighted the compound's potential as a building block for next-generation drugs targeting various diseases.

The synthesis of Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves multi-step organic reactions starting from readily available quinoline derivatives. Key steps include functional group transformations such as nitration followed by reduction to introduce the amino group at the 8-position. Subsequent protection and deprotection steps are often employed to install the carboxylate ester moiety at the 3-position without affecting other reactive sites on the molecule. Advanced synthetic techniques like catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to improve yield and purity.

In terms of pharmacokinetics and drug delivery, Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate exhibits interesting properties that make it suitable for various therapeutic applications. Its molecular structure allows for good oral bioavailability and efficient tissue penetration. Additionally, its ability to form stable complexes with lipids or polymers makes it a promising candidate for targeted drug delivery systems.

The potential applications of this compound are vast and span across multiple therapeutic areas. In oncology research, derivatives of tetrahydroquinoline have shown promise in inhibiting tyrosine kinases and other enzymes involved in tumor growth and metastasis. The amino group in Methyl 8-amino-1,2,3,4-tetrahydroquinoline-3-carboxylate specifically interacts with these targets by forming stable binding interactions that disrupt cancer cell signaling pathways.

Beyond oncology, this compound has shown potential in treating infectious diseases caused by bacteria and viruses. Its ability to interfere with microbial enzymes essential for survival makes it an attractive candidate for developing new antibiotics or antiviral agents. Furthermore, its anti-inflammatory properties have been explored in preclinical studies where it demonstrated efficacy in reducing inflammation-related symptoms without causing significant side effects.

The future prospects for research involving Methyl 8-amino-1,2,3,-tetrahydroquinoline)-carboxylate (CAS No. 2580233- 45- 8) are promising as new synthetic methodologies continue to emerge that will enable more efficient production at scale while maintaining high purity standards required by pharmaceutical manufacturers . Additionally , ongoing studies aimed at elucidating its mechanism(s) of action will provide valuable insights into how best utilize this scaffold structure moving forward .

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